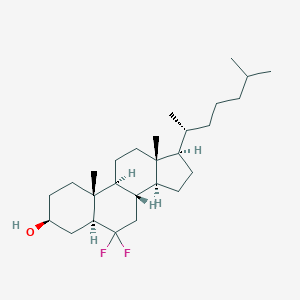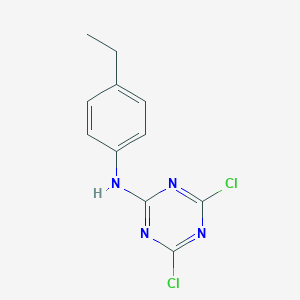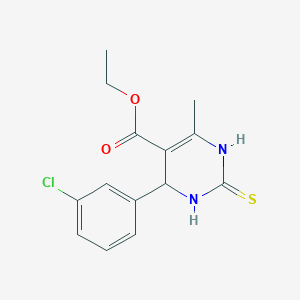
Emethallicin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Emethallicin A is a natural product that is produced by a bacterium called Streptomyces sp. The compound has been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. This compound has become an important target for synthetic chemists due to its complex structure and potent biological activity.
Wirkmechanismus
The mechanism of action of Emethallicin A is not fully understood. However, it has been proposed that the compound works by disrupting the cell membrane of bacterial and fungal cells. This disruption leads to cell death and the inhibition of growth.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of bacterial and fungal cells, as well as induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Emethallicin A has several advantages for lab experiments. The compound has potent biological activity and is effective against a wide range of bacterial and fungal pathogens. In addition, the total synthesis of this compound has been achieved, making it readily available for research purposes. However, the limitations of this compound include its complex structure, which makes it difficult to synthesize, and its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on Emethallicin A. One area of research is the development of analogs of this compound with improved potency and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new antibiotics and antifungal agents. Finally, the potential use of this compound as an anticancer agent should be further explored, including the investigation of its synergistic effects with other cancer drugs.
Synthesemethoden
The total synthesis of Emethallicin A was first reported in 2010 by a research group led by Professor Phil S. Baran at The Scripps Research Institute. The synthesis involved a total of 27 steps and yielded the compound in a 0.8% overall yield. The synthesis required the use of several key reactions, including a Diels-Alder reaction, a Suzuki-Miyaura coupling, and a ring-closing metathesis reaction.
Wissenschaftliche Forschungsanwendungen
Emethallicin A has been the subject of several scientific studies due to its potent biological activity. Researchers have investigated its antibacterial and antifungal properties, as well as its potential as an anticancer agent. This compound has been found to be effective against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Eigenschaften
CAS-Nummer |
125187-56-6 |
|---|---|
Molekularformel |
C34H28N2O8S2 |
Molekulargewicht |
656.7 g/mol |
IUPAC-Name |
[(1R,4S,5S,12R,15S,16S)-2,13-dioxo-16-(2-phenylacetyl)oxy-8-oxa-22,23-dithia-3,14-diazahexacyclo[10.9.2.01,14.03,12.04,10.015,20]tricosa-6,9,17,19-tetraen-5-yl] (2R)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C34H28N2O8S2/c37-26(16-20-8-3-1-4-9-20)43-24-13-7-12-22-17-33-31(40)36-28-23(18-34(36,46-45-33)32(41)35(33)27(22)24)19-42-15-14-25(28)44-30(39)29(38)21-10-5-2-6-11-21/h1-15,19,24-25,27-29,38H,16-18H2/t24-,25-,27-,28-,29+,33+,34+/m0/s1 |
InChI-Schlüssel |
JJGPWGDUIHLXRM-TYQBLOPUSA-N |
Isomerische SMILES |
C1C2=CC=C[C@@H]([C@H]2N3[C@]14C(=O)N5[C@@H]6[C@H](C=COC=C6C[C@]5(C3=O)SS4)OC(=O)[C@@H](C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
Kanonische SMILES |
C1C2=CC=CC(C2N3C14C(=O)N5C6C(C=COC=C6CC5(C3=O)SS4)OC(=O)C(C7=CC=CC=C7)O)OC(=O)CC8=CC=CC=C8 |
Synonyme |
emethallicin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)

![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)



![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![N-(2-methoxy-6-methylindolo[1,2-c]quinazolin-12-yl)acetamide](/img/structure/B220123.png)
![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)
